molecular formula C21H18N4O2 B11679630 6-Amino-4-(2-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11679630
M. Wt: 358.4 g/mol
InChI Key: CEEGOJFLGUTOSX-UHFFFAOYSA-N
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Description

6-Amino-4-(2-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyranopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile in the presence of catalysts such as sulfonated amorphous carbon and eosin Y . The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the multicomponent reaction process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-Amino-4-(2-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-(2-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an allosteric inhibitor of p38 MAP kinase, which is involved in inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Amino-4-(2-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart from similar compounds is its specific substitution pattern, which imparts unique pharmacological properties. The presence of the methoxyphenyl and phenyl groups contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

6-amino-4-(2-methoxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H18N4O2/c1-13-18-19(15-10-6-7-11-17(15)26-2)16(12-22)20(23)27-21(18)25(24-13)14-8-4-3-5-9-14/h3-11,19H,23H2,1-2H3

InChI Key

CEEGOJFLGUTOSX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=CC=C3OC)C4=CC=CC=C4

Origin of Product

United States

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